5-styryl-2H-1,2,3,4-tetraazole
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Overview
Description
5-styryl-2H-1,2,3,4-tetraazole: is a heterocyclic compound with the molecular formula C₉H₈N₄ . It is characterized by a tetrazole ring substituted with a styryl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-styryl-2H-1,2,3,4-tetraazole typically involves the reaction of cinnamaldehyde oxime with sodium azide under acidic conditions. The reaction proceeds through a cyclization process to form the tetrazole ring . The reaction conditions often include moderate temperatures and the use of solvents such as acetonitrile or water to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, eco-friendly approaches, such as using water as a solvent and minimizing the use of hazardous reagents, are often employed .
Chemical Reactions Analysis
Types of Reactions: 5-styryl-2H-1,2,3,4-tetraazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The styryl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-styryl-2H-1,2,3,4-tetraazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to mimic carboxylic acids.
Materials Science: It is used in the development of high-energy materials and as a precursor for the synthesis of other heterocyclic compounds.
Biological Studies: The compound’s biological activity is explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-styryl-2H-1,2,3,4-tetraazole involves its interaction with molecular targets through its tetrazole ring. The compound can form stable complexes with metal ions and participate in various biochemical pathways. Its electron-withdrawing properties and ability to stabilize negative charges make it a versatile molecule in chemical and biological systems .
Comparison with Similar Compounds
- 5-(2-chloro-6-methylphenyl)-2H-1,2,3,4-tetraazole
- 5-[4-(tert-butyl)phenyl]-2H-1,2,3,4-tetraazole
- 5-cyclopropyl-1H-tetrazole
- 5-(trifluoromethyl)-1H-tetrazole
- 5-(beta-styryl)-2H-1,2,3,4-tetrazole
Comparison: Compared to these similar compounds, 5-styryl-2H-1,2,3,4-tetraazole is unique due to its styryl substitution, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
5-(2-phenylethenyl)-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-2-4-8(5-3-1)6-7-9-10-12-13-11-9/h1-7H,(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYGCMNTYAEAHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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